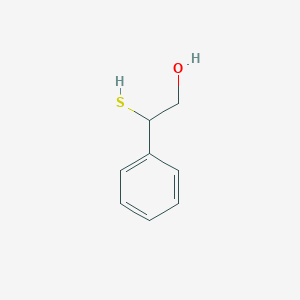

2-Phenyl-2-sulfanylethan-1-ol

Descripción

2-Phenyl-2-sulfanylethan-1-ol (IUPAC name: 1-phenyl-2-sulfanylethanol) is an organosulfur compound with the molecular formula C₈H₁₀OS and a molecular weight of 154.23 g/mol. Its structure features a phenyl group attached to a secondary carbon bearing both a sulfanyl (-SH) and a hydroxyl (-OH) group, as depicted in its SMILES notation: C1=CC=C(C=C1)C(CS)O . The InChIKey GADYZKYNBSDWMQ-UHFFFAOYSA-N uniquely identifies its stereochemical and structural properties .

Propiedades

IUPAC Name |

2-phenyl-2-sulfanylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBCKNGCMZQWDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Phenyl-2-sulfanylethan-1-ol can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with thiourea to form benzyl isothiocyanate, which is then hydrolyzed to yield 2-Phenyl-2-sulfanylethan-1-ol. Another method involves the use of Grignard reagents, where phenylmagnesium bromide reacts with formaldehyde, followed by the addition of hydrogen sulfide to introduce the sulfanyl group .

Industrial Production Methods

In industrial settings, the production of 2-Phenyl-2-sulfanylethan-1-ol often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as distillation and recrystallization to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-Phenyl-2-sulfanylethan-1-ol undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The hydroxyl group can be reduced to form the corresponding alkane.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alkanes.

Substitution: Brominated or nitrated phenyl derivatives.

Aplicaciones Científicas De Investigación

2-Phenyl-2-sulfanylethan-1-ol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mecanismo De Acción

The mechanism of action of 2-Phenyl-2-sulfanylethan-1-ol involves its interaction with various molecular targets and pathways. The sulfanyl group can form hydrogen bonds and interact with thiol-containing enzymes, potentially inhibiting their activity. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. These interactions contribute to the compound’s biological activities, such as antimicrobial and anticancer effects .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural similarities with 2-phenyl-2-sulfanylethan-1-ol but differ in substituents or heteroatom placement:

Key Observations:

Functional Groups: The target compound uniquely combines -OH and -SH groups, enhancing its nucleophilicity compared to analogs like (S)-(-)-1-Phenylethanol, which lacks sulfur . Sulfur’s presence in 2-(2-Thienyl)ethanol is part of the aromatic thiophene ring, altering electronic properties compared to the free -SH group in the target compound .

Aromatic Substituents :

Physicochemical Properties

While explicit data on boiling/melting points are unavailable in the provided sources, trends can be inferred:

- Solubility: The target compound’s -SH group may increase polarity, enhancing solubility in polar solvents like water or ethanol compared to (S)-(-)-1-Phenylethanol. The pyridyl analog’s nitrogen atom likely improves solubility in aqueous acidic media due to protonation .

- Stability: The -SH group in the target compound may render it prone to oxidation, unlike the more stable -OH group in (S)-(-)-1-Phenylethanol .

Actividad Biológica

2-Phenyl-2-sulfanylethan-1-ol, also known as phenyl sulfanyl ethanol, is an organic compound with the molecular formula . It features a phenyl group attached to a carbon atom that is also bonded to a sulfanyl () and a hydroxyl () group. This unique structure allows for various biological activities, making it a subject of interest in medicinal chemistry and biological research.

Antimicrobial Activity

Research indicates that 2-Phenyl-2-sulfanylethan-1-ol exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of vital enzymatic processes.

Table 1: Antimicrobial Efficacy of 2-Phenyl-2-sulfanylethan-1-ol

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antioxidant Activity

The antioxidant potential of 2-Phenyl-2-sulfanylethan-1-ol has been evaluated through various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. Results indicate that the compound effectively scavenges free radicals, thereby contributing to its protective effects against oxidative stress.

Table 2: Antioxidant Activity Assays

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 50 |

| ABTS | 40 |

The biological activity of 2-Phenyl-2-sulfanylethan-1-ol can be attributed to its ability to form hydrogen bonds and interact with thiol-containing enzymes. The sulfanyl group can participate in redox reactions, while the phenyl group allows for π-π interactions with aromatic amino acids in proteins. These interactions can lead to the inhibition of certain enzymatic pathways, contributing to both antimicrobial and antioxidant effects.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Applied Microbiology, researchers tested the antimicrobial efficacy of 2-Phenyl-2-sulfanylethan-1-ol against clinical isolates of Staphylococcus aureus. The results demonstrated a concentration-dependent inhibition, suggesting potential for development as an antibacterial agent.

Case Study 2: Antioxidant Properties

A study featured in Food Chemistry evaluated the antioxidant properties of various sulfur-containing compounds, including 2-Phenyl-2-sulfanylethan-1-ol. The findings indicated that this compound significantly reduced oxidative damage in cellular models, highlighting its potential use in food preservation and health supplements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.